molecular formula C11H13N B082000 4-Phenyl-1,2,3,6-tetrahydropyridine CAS No. 10338-69-9

4-Phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B082000
CAS No.: 10338-69-9
M. Wt: 159.23 g/mol
InChI Key: OMPXTQYWYRWWPH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Phenyl-1,2,3,6-tetrahydropyridine is known to interact with various enzymes and proteins. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The presence of the this compound fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .

Cellular Effects

The cellular effects of this compound are primarily observed in dopaminergic neurons. It has been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .

Temporal Effects in Laboratory Settings

It is known that MPTP-induced motor and non-motor dysfunction were ameliorated with glimepiride post-treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, MPTP at a dosage of 25 mg/kg, followed by probenecid (250 mg/kg), was administered via i.p. injection for five consecutive days to induce a mouse model of Parkinson’s disease .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion to MPP+ by the enzyme MAO-B . This process is critical in the induction of Parkinson-like symptoms.

Transport and Distribution

This compound is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells .

Subcellular Localization

Its metabolite MPP+ is known to primarily affect dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common route involves the reaction of phenylacetonitrile with formaldehyde and ammonium acetate under acidic conditions. The reaction typically proceeds through a Mannich reaction followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Comparison with Similar Compounds

4-Phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific neurotoxic effects. Similar compounds include:

These compounds are used in research to model Parkinson’s disease and study neurodegeneration, but this compound is particularly notable for its specific mechanism of action and effects on dopaminergic neurons .

Properties

IUPAC Name

4-phenyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXTQYWYRWWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43064-12-6 (hydrochloride)
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine
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DSSTOX Substance ID

DTXSID2065040
Record name 1,2,3,6-Tetrahydro-4-phenylpyridine
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10338-69-9
Record name 1,2,3,6-Tetrahydro-4-phenylpyridine
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Record name 4-Phenyl-1,2,3,6-tetrahydropyridine
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Record name 10338-69-9
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Record name Pyridine, 1,2,3,6-tetrahydro-4-phenyl-
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Record name 1,2,3,6-Tetrahydro-4-phenylpyridine
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Synthesis routes and methods I

Procedure details

A solution of 2.19 g of 3-chloromethyl-1,2,3,4-tetrahydrocarbazole (or 2.63 g of 3-bromomethyl-1,2,3,4-tetrahydrocarbazole) (obtainable by reduction of 1,2,3,4-tetrahydrocarbazole-3-carboxylic acid with LiAlH4 to give 3-hydroxymethyl-1,2,3,4-tetrahydrocarbazole, followed by reaction with SOCl2 or PBr3) and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° for 12 hours, worked up as usual and 3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridylmethyl)1,2,3,4-tetrahydrocarbazole ("P") is obtained. M.p. 163°-65°.
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Synthesis routes and methods II

Procedure details

A solution of 2.26 g of 3-(4-chloro-2-thiabutyl)indole [or 2.70 g of 3-(4-bromo-2-thiabutyl)indole which may be obtained by reaction of gramine with 2-mercaptoethanol to give 3-(4-hydroxy-2-thiabutyl)indole and subsequent reaction with SOCl2 or PBr3 ] and 1.6 g of 4-phenyl-1,2,3,6-tetrahydropyridine in 10 ml of acetonitrile is stirred at 20° C. for 12 hours, worked up as usual and 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-2-thiabutyl]indole ("P") of m.p. 109° is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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